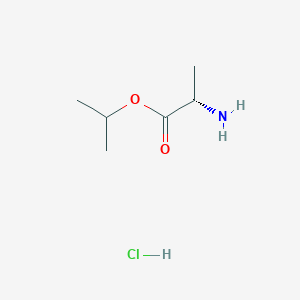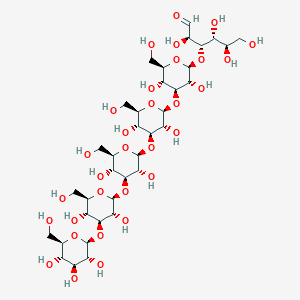
Hidrocloruro de L-alanina éster isopropílico
Descripción general
Descripción
L-Alanine isopropyl ester hydrochloride is a derivative of the amino acid L-alanine. It is part of a homologous series of L-alanine alkyl ester hydrochlorides, which have been synthesized and characterized for various properties and potential applications. These compounds are of interest due to their self-assembly, supramolecular organization, and phase behavior, which can be useful in the development of drug delivery systems and DNA therapeutics .
Synthesis Analysis
The synthesis of L-alanine derivatives has been explored in several studies. For instance, L-alanine alkyl ester hydrochlorides with varying alkyl chain lengths have been synthesized . Additionally, L-alanine has been used as a starting material for the synthesis of L(+) alaninol, where it was esterified and then reduced to yield the final product . The active ester method has also been employed to synthesize copolymers involving L-alanine, demonstrating the versatility of L-alanine derivatives in polymer chemistry .
Molecular Structure Analysis
The molecular structure of L-alanine alkyl ester hydrochlorides has been determined using single crystal X-ray diffraction, revealing that the alkyl chains are packed in a tilted interdigitated bilayer format . This structural information is crucial for understanding the self-assembly and supramolecular behavior of these compounds. The structure of sequential polypeptides containing L-alanine has also been investigated, providing insights into the conformational preferences of L-alanine-containing polymers .
Chemical Reactions Analysis
L-Alanine esters participate in various chemical reactions due to their ester functional group. For example, L-alanine ethyl ester hydrochloride has been studied using electron paramagnetic resonance (EPR) after gamma irradiation, which helps in understanding the radical species formed during such irradiation processes . The reactivity of L-alanine derivatives with other molecules, such as DNA, has also been explored, indicating potential applications in DNA therapeutics .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-alanine alkyl ester hydrochlorides have been extensively characterized. Differential scanning calorimetry (DSC) studies have shown that these compounds exhibit phase transitions with odd-even alternation in transition temperatures, enthalpies, and entropies . The critical micelle concentrations (CMCs) and the behavior of these compounds in aqueous dispersions have also been studied, revealing their potential in forming catanionic complexes and liposomes for drug delivery applications . The enzymatic degradation of copolymers containing L-alanine has been reported, which is relevant for the development of biodegradable materials .
Aplicaciones Científicas De Investigación
Síntesis de profármacos antivirales contra la hepatitis C
El hidrocloruro de L-alanina éster isopropílico se utiliza en la síntesis de profármacos antivirales contra la hepatitis C basados en moléculas de imidazotriazina y pirrolotriazina . Esta aplicación es crucial en el desarrollo de nuevos tratamientos para la hepatitis C.
Producción de productos farmacéuticos
Este compuesto se utiliza en la producción de varios fármacos, incluidos antipsicóticos, antihistamínicos y relajantes musculares . Su versatilidad lo convierte en un componente valioso en la fabricación farmacéutica.
Síntesis de herbicidas e insecticidas
El this compound también se utiliza en la síntesis de herbicidas e insecticidas . Esta aplicación es importante en la agricultura para controlar plagas y garantizar la salud de los cultivos.
Mejora de la biodisponibilidad
Las investigaciones han demostrado que la síntesis de sales como el this compound puede afectar positivamente la biodisponibilidad de ciertos fármacos . Esto significa que estos compuestos pueden mejorar la capacidad del cuerpo para absorber y utilizar los medicamentos de manera efectiva.
Almacenamiento y manipulación
Este compuesto generalmente se almacena bajo gas inerte y debe mantenerse alejado de condiciones higroscópicas . Es importante manipular este compuesto con cuidado debido a su reactividad.
Consideraciones de seguridad
El this compound se clasifica bajo GHS07 para seguridad, lo que indica que puede causar irritación en la piel, irritación ocular grave y puede causar irritación respiratoria . Se deben tomar las medidas de seguridad adecuadas al manipular este compuesto.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be an effective chiral auxiliary , which means it can be used to control the stereochemistry of a reaction. This suggests that it may interact with various enzymes or receptors that are involved in such reactions.
Mode of Action
As a chiral auxiliary, it likely interacts with its targets to influence the stereochemical outcome of reactions
Biochemical Pathways
As a derivative of an amino acid, it may potentially be involved in various biochemical pathways related to amino acid metabolism .
Result of Action
As a chiral auxiliary, it is likely to influence the stereochemical outcome of reactions, which could have various downstream effects depending on the specific context .
Propiedades
IUPAC Name |
propan-2-yl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKNCSWDMGPOY-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960388, DTXSID001347097 | |
| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Alanine isopropyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62062-65-1, 39825-33-7 | |
| Record name | L-Alanine isopropyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62062-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl L-alaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Alanine isopropyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl L-alaninate hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyl L-alaninate Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL L-ALANINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE5BV8F75L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the novel synthesis method for L-Alanine isopropyl ester hydrochloride described in the research?
A1: The novel synthesis method presented offers several advantages over conventional methods []. Firstly, it utilizes readily available and cost-effective L-Alanine as the starting material []. Secondly, the reaction conditions are milder, and the processes involved are simpler, making it suitable for large-scale production []. Additionally, this method avoids the use of hazardous reagents like thionyl chloride, contributing to a safer and more environmentally friendly process [].
Q2: How is L-Alanine isopropyl ester hydrochloride used in the synthesis of Sofosbuvir?
A2: L-Alanine isopropyl ester hydrochloride serves as a crucial building block in the multi-step synthesis of Sofosbuvir [, ]. Specifically, it reacts with phosphorus oxychloride to form an intermediate compound (Compound II in []). This Compound II then undergoes further reactions with phenol and pentafluorophenol, ultimately leading to the formation of N-[(S)-(2,3,4,5,6-pentafluorophenyl) phenoxyl phosphoryl-L-alanine isopropyl ester, a key intermediate in the production of Sofosbuvir [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)










